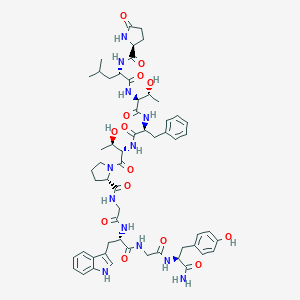
2'-Iododiazepam
Vue d'ensemble
Description
2'-Iododiazepam, also known as Iodoetomidate, is a synthetic compound that belongs to the class of benzodiazepines. It is a derivative of etomidate, which is a general anesthetic drug. 2'-Iododiazepam is mainly used in scientific research for its ability to bind to the GABA-A receptor and modulate its activity.
Mécanisme D'action
2'-Iododiazepam binds to the GABA-A receptor and enhances its activity. The GABA-A receptor is a ligand-gated ion channel that regulates the flow of chloride ions into neurons. When benzodiazepines bind to the receptor, they increase the frequency of chloride ion channel opening, leading to an increase in inhibitory neurotransmission. This results in a sedative and anxiolytic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Iododiazepam are similar to those of other benzodiazepines. It has sedative, anxiolytic, and anticonvulsant properties. It also has muscle relaxant properties and can induce amnesia. However, the effects of 2'-Iododiazepam are more potent and longer-lasting than other benzodiazepines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2'-Iododiazepam in lab experiments is its high potency and long duration of action. This makes it useful for studying the effects of benzodiazepines on the central nervous system. Additionally, its ability to bind to the GABA-A receptor with high affinity makes it a valuable tool for investigating the binding site of benzodiazepines on the receptor.
However, there are also limitations to using 2'-Iododiazepam in lab experiments. Its high potency and long duration of action can make it difficult to control the dose and duration of exposure. Additionally, its high affinity for the GABA-A receptor can make it difficult to distinguish between the effects of 2'-Iododiazepam and other benzodiazepines.
Orientations Futures
There are several future directions for research on 2'-Iododiazepam. One area of interest is the development of new benzodiazepines that have more selective binding to specific subtypes of the GABA-A receptor. This could lead to the development of more targeted and effective therapies for anxiety, insomnia, and other disorders.
Another area of interest is the development of new imaging techniques to visualize the binding of benzodiazepines to the GABA-A receptor in vivo. This could provide valuable insights into the mechanism of action of these drugs and their effects on the central nervous system.
Finally, there is a need for further research on the long-term effects of benzodiazepines on the brain and behavior. This could help to identify potential risks associated with long-term use of these drugs and inform the development of safer and more effective therapies.
Applications De Recherche Scientifique
2'-Iododiazepam is mainly used in scientific research as a tool to study the GABA-A receptor. It is commonly used to investigate the binding site of benzodiazepines on the receptor and to understand the mechanism of action of these drugs. Additionally, 2'-Iododiazepam is used to study the effects of benzodiazepines on the central nervous system and to explore potential therapeutic applications.
Propriétés
Numéro CAS |
123847-23-4 |
|---|---|
Nom du produit |
2'-Iododiazepam |
Formule moléculaire |
C16H12ClIN2O |
Poids moléculaire |
410.63 g/mol |
Nom IUPAC |
7-chloro-5-(2-iodophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12ClIN2O/c1-20-14-7-6-10(17)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |
Clé InChI |
DCSDXUHSHHOMKX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |
SMILES canonique |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |
Autres numéros CAS |
123847-23-4 |
Synonymes |
2'-IDZ 2'-iododiazepam |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)

![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)







